An In-Depth Technical Guide to Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Key Spirocyclic Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: A Key Spirocyclic Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. This spirocyclic lactone has emerged as a significant building block in medicinal chemistry, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space. We will delve into its physicochemical characteristics, provide a detailed, field-proven synthetic protocol, explore its reactivity, and showcase its potential in the development of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile compound.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
The imperative in modern drug discovery is to move beyond "flat" two-dimensional molecules and explore the vast, uncharted territories of three-dimensional chemical space. Spirocycles, which are bicyclic systems joined by a single common atom, have garnered significant attention for their inherent rigidity and well-defined exit vectors for substitution.[1] This unique topology allows for precise spatial arrangement of pharmacophoric features, leading to enhanced target affinity and selectivity. Furthermore, the increased fraction of sp³-hybridized carbons in spirocyclic scaffolds often correlates with improved physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for successful drug development.[2]
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a prominent member of this class, incorporates an azetidine ring, a lactone, and a Boc-protecting group. This combination of functionalities provides a versatile platform for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The pioneering work of Professor Erick M. Carreira and his research group has been instrumental in developing synthetic methodologies for accessing novel spirocyclic building blocks, including oxa-azaspiro[3.4]octanes, thereby making them more accessible to the broader scientific community.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
Structural and General Properties
Below is a summary of the key properties of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.
| Property | Value | Source |
| CAS Number | 1408075-90-0 | [4] |
| Molecular Formula | C₁₁H₁₇NO₄ | [4] |
| Molecular Weight | 227.26 g/mol | [4] |
| Appearance | Crystals | [5] |
| Storage Temperature | 2-8°C | [5] |
| SMILES | O=C(OC(C)(C)C)N1CC2(C1)CC(=O)OC2 | [5] |
| InChI Key | KMHUVVBPRISZRL-UHFFFAOYSA-N | [5] |
Predicted Properties
Computational models provide valuable insights into the behavior of a molecule.
| Property | Predicted Value | Source |
| Boiling Point | 344.1±42.0 °C | [ChemicalBook] |
| Density | 1.21±0.1 g/cm³ | [ChemicalBook] |
| pKa | -1.58±0.20 | [ChemicalBook] |
Note: Predicted values are estimations and should be confirmed by experimental data where possible.
Synthesis of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
The synthesis of this spirocyclic lactone is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established methodologies for the synthesis of related azaspirocyclic compounds, particularly drawing from the strategies outlined in the patent literature for analogous structures.[6] The key starting material is the readily available N-Boc-3-azetidinone.
Synthetic Workflow
The overall synthetic strategy involves the allylation of N-Boc-3-azetidinone, followed by dihydroxylation of the allyl group, oxidation to a carboxylic acid, and subsequent intramolecular lactonization.
Caption: Synthetic workflow for Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
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Rationale: This step introduces the carbon framework necessary for the formation of the lactone ring. The use of an organometallic reagent like a Grignard reagent ensures efficient addition to the ketone.
-
Procedure:
-
To a solution of N-Boc-3-azetidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add allylmagnesium bromide (1.1 equivalents, 1.0 M solution in THF) dropwise.
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Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired product.
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Step 2: Synthesis of Tert-butyl 3-(2,3-dihydroxypropyl)-3-hydroxyazetidine-1-carboxylate
-
Rationale: Dihydroxylation of the terminal alkene is a crucial step to introduce the necessary oxygen atoms for the subsequent oxidative cleavage and lactonization. The Upjohn dihydroxylation using a catalytic amount of osmium tetroxide is a reliable method.
-
Procedure:
-
To a solution of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (1 equivalent) in a mixture of acetone and water (10:1), add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
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To this mixture, add a solution of osmium tetroxide (0.02 equivalents, 4% in water) dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the diol, which can often be used in the next step without further purification.
-
Step 3: Synthesis of Tert-butyl 3-(carboxymethyl)-3-hydroxyazetidine-1-carboxylate
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Rationale: Oxidative cleavage of the diol yields the carboxylic acid, which is the immediate precursor to the lactone. The Sharpless procedure using sodium periodate and a catalytic amount of ruthenium(III) chloride is highly effective for this transformation.
-
Procedure:
-
Dissolve the crude diol from the previous step (1 equivalent) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3).
-
Add sodium periodate (4 equivalents) to the solution.
-
Add ruthenium(III) chloride hydrate (0.05 equivalents) and stir the mixture vigorously at room temperature for 4-6 hours.
-
Dilute the reaction with dichloromethane and filter through a pad of celite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.
-
Step 4: Synthesis of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
-
Rationale: Intramolecular esterification (lactonization) of the hydroxy acid closes the spirocyclic ring system. The use of a coupling agent such as EDC in the presence of DMAP facilitates this cyclization under mild conditions.
-
Procedure:
-
To a solution of the crude carboxylic acid (1 equivalent) in dichloromethane at 0°C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
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Reactivity and Chemical Behavior
The chemical reactivity of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is dictated by the interplay of its three key functional groups: the Boc-protected amine, the lactone, and the spirocyclic core.
Reactivity of the Lactone Ring
The γ-lactone is susceptible to nucleophilic attack, leading to ring-opening reactions. This provides a powerful handle for further functionalization.
Caption: Generalized scheme for the nucleophilic ring-opening of the lactone.
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Aminolysis: Reaction with primary or secondary amines will open the lactone to form the corresponding amide. This is a common strategy for introducing new side chains and building molecular complexity.
-
Hydrolysis: Under basic or acidic conditions, the lactone can be hydrolyzed to the corresponding hydroxy acid.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester of the lactone and the carbamate of the Boc group, leading to a diol and a methylated amine after workup, respectively. Milder reducing agents can be used for selective reduction of the lactone.
Reactivity of the Boc-Protecting Group
The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, stable to a wide range of nucleophilic and basic conditions, but readily cleaved under acidic conditions.
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Deprotection: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane will efficiently remove the Boc group, yielding the free secondary amine.[7] This free amine can then be functionalized through acylation, alkylation, or other amine-specific reactions.
Stability and Handling
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is generally a stable, crystalline solid that can be stored at 2-8°C for extended periods.[5] Standard laboratory precautions should be taken when handling this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique three-dimensional structure of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate makes it a highly valuable scaffold for the development of novel therapeutic agents.
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Scaffold for Library Synthesis: The orthogonal reactivity of the lactone and the Boc-protected amine allows for a divergent synthetic approach. The Boc group can be removed and the resulting amine functionalized, followed by ring-opening of the lactone with a different set of nucleophiles, or vice versa. This enables the rapid generation of a library of structurally diverse compounds for high-throughput screening.
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Bioisosteric Replacement: The 5-oxa-2-azaspiro[3.4]octane core can serve as a bioisostere for other common cyclic amines, such as piperidine or morpholine, in known bioactive molecules. This substitution can lead to improved pharmacological properties, such as enhanced selectivity, better metabolic stability, or novel intellectual property. For instance, derivatives of 5-oxa-2-azaspiro[3.4]octane have been investigated as M4 receptor agonists for the potential treatment of cognitive and psychotic disorders.[2]
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Access to Novel Chemical Space: The rigid, spirocyclic framework allows for the precise positioning of substituents in three-dimensional space, enabling the exploration of interactions with biological targets that are not accessible to more flexible, linear, or planar molecules.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The methylene protons of the azetidine and lactone rings will appear as multiplets in the range of 2.0-4.5 ppm. The diastereotopic nature of the methylene protons adjacent to the spirocenter would likely result in complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl of the lactone around 170-175 ppm and the carbonyl of the Boc group around 155 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the spirocyclic carbon will be in a similar region. The remaining methylene carbons will resonate in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by two strong carbonyl stretching frequencies. The lactone carbonyl will typically appear at a higher wavenumber (around 1770-1790 cm⁻¹) due to ring strain, while the carbamate carbonyl of the Boc group will be observed at a lower wavenumber (around 1680-1700 cm⁻¹). C-O stretching bands for the ester and ether functionalities will also be present in the fingerprint region.
Conclusion
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a testament to the power of scaffold-based design in modern medicinal chemistry. Its unique three-dimensional architecture, coupled with its versatile functional handles, provides a robust platform for the synthesis of novel and diverse small molecules. As the demand for innovative drug candidates continues to grow, the strategic application of such spirocyclic building blocks will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable scaffold into their drug discovery programs.
References
- Carreira, E. M., et al. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters.
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (Accessed: December 31, 2025).
- Supporting Information - The Royal Society of Chemistry. (Accessed: December 31, 2025).
- Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. ACS Figshare.
- Request PDF: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025).
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- WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
- Basic 1H- and 13C-NMR Spectroscopy. (Accessed: December 31, 2025).
- tert-butyl 5-amino-2-oxa-7-azaspiro[3.
- tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.
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- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025).
- 2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane 95% | 1408075-90-0. Sigma-Aldrich.
- 1408075-90-0 | tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.
- Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing).
- Request PDF: Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2020).
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